molecular formula C6H8BrN3 B2764033 5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole CAS No. 2091652-88-7

5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole

Cat. No.: B2764033
CAS No.: 2091652-88-7
M. Wt: 202.055
InChI Key: ILWKBKRMLLVIHX-UHFFFAOYSA-N
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Description

5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a bromine atom and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a brominated triazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) under mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.

Scientific Research Applications

5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives are screened for biological activities against various pathogens and cancer cell lines.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: It serves as a building block for the synthesis of bioactive molecules and probes used in studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-1,2,4-triazole: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical properties.

    1-(cyclopropylmethyl)-1H-1,2,4-triazole: Lacks the bromine atom, which can influence its reactivity and interactions with molecular targets.

    5-chloro-1-(cyclopropylmethyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological effects.

Uniqueness

5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the cyclopropylmethyl group. This combination can enhance its reactivity and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-bromo-1-(cyclopropylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-6-8-4-9-10(6)3-5-1-2-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWKBKRMLLVIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091652-88-7
Record name 5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole
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